An In-depth Technical Guide to 6,8-Difluoroisoquinolin-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6,8-Difluoroisoquinolin-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in the Isoquinolin-1-amine Scaffold
The isoquinolin-1-amine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold, specifically at the 6 and 8 positions, offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of these molecules. The strong electron-withdrawing nature of fluorine can significantly impact the pKa of the 1-amino group, alter the electronic distribution of the aromatic system, and enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 6,8-Difluoroisoquinolin-1-amine, a molecule of significant interest in modern drug discovery. While specific experimental data for this exact molecule is limited in public literature, this guide will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust and insightful resource.
Physicochemical Properties: A Predictive Analysis
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. In the absence of direct experimental data for 6,8-Difluoroisoquinolin-1-amine, we can predict its properties based on the known effects of fluorination and comparison with related structures.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C9H6F2N2 | Based on the chemical structure. |
| Molecular Weight | 180.16 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for similar aromatic amines. |
| Melting Point | 150 - 170 °C | The melting point of 8-fluoroisoquinolin-1-amine is reported to be between 155-160 °C. The additional fluorine atom at the 6-position may slightly alter crystal packing and intermolecular interactions, leading to a value in this range. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility in water and non-polar solvents (e.g., hexane). | The presence of the amino group provides a site for hydrogen bonding, enhancing solubility in polar solvents. However, the aromatic core and fluorine atoms contribute to its lipophilicity, limiting aqueous solubility. Fluorination can sometimes lead to improved solubility compared to non-fluorinated analogs.[1] |
| pKa (of the conjugate acid) | 3.0 - 4.5 | The electron-withdrawing fluorine atoms at the 6 and 8 positions are expected to significantly decrease the basicity of the 1-amino group and the isoquinoline nitrogen compared to the parent isoquinolin-1-amine. This is due to the inductive effect of the fluorine atoms, which reduces the electron density on the nitrogen atoms, making them less likely to accept a proton. |
Spectroscopic Characterization: The Fingerprints of 6,8-Difluoroisoquinolin-1-amine
Spectroscopic analysis is crucial for the unambiguous identification and characterization of a molecule. Below are the predicted spectroscopic signatures for 6,8-Difluoroisoquinolin-1-amine based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. Protons on the same ring as the fluorines will likely exhibit coupling to the adjacent fluorine atoms (nJHF).
-
Predicted Chemical Shifts (in DMSO-d6):
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Amine protons (-NH2): A broad singlet around δ 6.0-7.0 ppm.
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Aromatic protons: Signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the specific proton and its proximity to the fluorine and nitrogen atoms.
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13C NMR: The carbon NMR spectrum will be characterized by signals for the nine carbon atoms of the isoquinoline core. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (1JCF), which is typically large (200-250 Hz). Carbons further away will show smaller couplings (nJCF).
19F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6] The 19F NMR spectrum of 6,8-Difluoroisoquinolin-1-amine is expected to show two distinct signals, one for each fluorine atom, unless there is accidental chemical shift equivalence. These signals will likely appear as multiplets due to coupling with nearby protons and potentially with each other. The chemical shifts are typically reported relative to a standard like CFCl3.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion Peak (M+) or [M+H]+:
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For the neutral molecule (in EI-MS): m/z = 180.05.
-
For the protonated molecule (in ESI-MS): m/z = 181.06.
-
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns in the mass spectrum can also provide structural information.
Synthesis of 6,8-Difluoroisoquinolin-1-amine: A Proposed Strategy
A plausible synthetic route to 6,8-Difluoroisoquinolin-1-amine can be designed based on established methodologies for the synthesis of related isoquinoline derivatives. A key strategy would involve the construction of the 6,8-difluoroisoquinoline core followed by the introduction of the 1-amino group.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6,8-Difluoroisoquinolin-1-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,8-Difluoroisoquinoline
A potential route to the 6,8-difluoroisoquinoline core could involve a Pomeranz-Fritsch reaction or a modified Bischler-Napieralski cyclization starting from a suitably substituted difluorobenzaldehyde or difluorophenethylamine derivative.
Step 2: Amination of 6,8-Difluoroisoquinoline
The introduction of the amino group at the C1 position can be challenging. A direct amination via a Chichibabin-type reaction with sodium amide might be feasible, though potentially low-yielding. A more versatile approach would be to first introduce a leaving group at the 1-position, such as a halogen, and then perform a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[7] It involves the reaction of a 1-halo-6,8-difluoroisoquinoline with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand.[8][9][10][11]
Reactivity of 6,8-Difluoroisoquinolin-1-amine
The reactivity of 6,8-Difluoroisoquinolin-1-amine is governed by the interplay of the electron-rich amino group and the electron-deficient, fluorine-substituted aromatic system.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 6 and 8 positions activate the isoquinoline ring towards nucleophilic attack.[12][13][14][15][16] This makes the compound a valuable substrate for the synthesis of more complex derivatives where one or both fluorine atoms are displaced by other nucleophiles (e.g., amines, alkoxides, thiols). The regioselectivity of such substitutions would depend on the relative activation provided by the nitrogen atom of the isoquinoline ring and the other fluorine atom.
Reactions of the Amino Group
The 1-amino group can undergo typical reactions of primary aromatic amines, such as:
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N-Alkylation and N-Acylation: Reaction with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
Metal-Catalyzed Cross-Coupling Reactions
The C-F bonds in 6,8-Difluoroisoquinolin-1-amine are generally strong and less reactive in typical cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. However, under specific conditions, they can participate in certain coupling reactions. More commonly, the amino group could be transformed into a triflate, which is an excellent leaving group for Suzuki, Stille, or other cross-coupling reactions.
Applications in Drug Discovery and Chemical Biology
The 6,8-difluoro substitution pattern is a key feature in several potent therapeutic agents, particularly in the quinolone class of antibiotics.[17][18] The fluorine atoms can enhance drug-target interactions and improve pharmacokinetic (ADME) properties.
Potential Therapeutic Targets
-
Kinase Inhibitors: The isoquinolin-1-amine scaffold has been identified as a core structure for the development of kinase inhibitors. The specific substitution pattern of 6,8-Difluoroisoquinolin-1-amine could be explored for activity against various kinases implicated in cancer and inflammatory diseases.
-
Neurotransmitter Transporter Ligands: A related compound, 8-fluoroisoquinolin-1-amine, is used in the synthesis of dual serotonin-norepinephrine reuptake inhibitors.[19] This suggests that 6,8-Difluoroisoquinolin-1-amine could also serve as a valuable building block for novel central nervous system (CNS) active agents.
-
Antimicrobial Agents: Given the prevalence of the 6,8-difluoro-4-quinolone motif in antibacterial drugs, it is plausible that derivatives of 6,8-Difluoroisoquinolin-1-amine could exhibit antimicrobial activity.
Fluorescent Probes and Chemical Biology Tools
The isoquinoline ring system is inherently fluorescent. The introduction of fluorine atoms and an amino group can modulate the photophysical properties of the molecule. As such, 8-fluoroisoquinolin-1-amine has been utilized as a building block for fluorescent sensors.[19] 6,8-Difluoroisoquinolin-1-amine could therefore be a valuable platform for the development of novel fluorescent probes for bioimaging and sensing applications.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Toxicity: Aromatic amines can be toxic and may be skin and eye irritants. The toxicological properties of this specific compound have not been determined.
Conclusion and Future Directions
6,8-Difluoroisoquinolin-1-amine represents a promising chemical entity with significant potential in drug discovery and chemical biology. The strategic placement of two fluorine atoms on the isoquinoline-1-amine scaffold is predicted to confer advantageous physicochemical and pharmacological properties. While direct experimental data is currently sparse, this guide provides a solid foundation for researchers interested in this molecule, covering its predicted properties, a plausible synthetic strategy, expected reactivity, and potential applications. Further experimental investigation is warranted to fully characterize this compound and unlock its potential for the development of novel therapeutics and research tools.
References
-
Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392-396.
-
Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. OAK Open Access Archive. [Link]
-
Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Request PDF on ResearchGate. [Link]
-
Supporting Information for A direct metal-free C2-H functionalization of quinoline N-oxides. (n.d.). Royal Society of Chemistry. [Link]
-
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. (n.d.). DOI. [Link]
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Organic Synthesis Newsletter. [Link]
-
Chen, C. Y., & Dagneau, P. (2003). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 8(9), 705-713. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of Connecticut. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-509. [Link]
-
Supporting Information for Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. (n.d.). Royal Society of Chemistry. [Link]
-
Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Request PDF on ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]
-
Chambers, R. D., et al. (2002). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Request PDF on ResearchGate. [Link]
-
Biochemexperts. (n.d.). 6,8-difluoroisoquinolin-1-ol. Biochemexperts. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wagner, A. M., & Sanford, M. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6231-6244. [Link]
-
Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]
-
Carpenter, S. L., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(29), 12567-12572. [Link]
-
Wagner, A. M., & Sanford, M. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Jeannerat, D., & Furrer, J. (2015). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 51(83), 15320-15323. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemical Synthesis Database. (2025). 4-bromo-6,8-difluoroquinoline. Chemical Synthesis Database. [Link]
-
NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]
-
American Elements. (n.d.). Isoquinolines. American Elements. [Link]
-
PubChem. (n.d.). 6-Aminoquinoline. PubChem. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens [mdpi.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 8-fluoroisoquinolin-1-amine; CAS No.: 1369071-72-6 [chemshuttle.com]
